molecular formula C18H14ClN3O5S B2909026 N-[3-(BENZYLOXY)PYRIDIN-2-YL]-4-CHLORO-2-NITROBENZENESULFONAMIDE CAS No. 1024479-59-1

N-[3-(BENZYLOXY)PYRIDIN-2-YL]-4-CHLORO-2-NITROBENZENESULFONAMIDE

Cat. No.: B2909026
CAS No.: 1024479-59-1
M. Wt: 419.84
InChI Key: NUGLWKXNZZQDHF-UHFFFAOYSA-N
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Description

N-[3-(Benzyloxy)pyridin-2-yl]-4-chloro-2-nitrobenzenesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a benzyloxy group at position 3 and a sulfonamide linkage to a 4-chloro-2-nitrobenzene moiety. Key identifiers include:

  • Synonyms: 4-Chloro-2-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide, MFCD03839776, AKOS022168669 .
  • InChIKey: NUGLWKXNZZQDHF-UHFFFAOYSA-N .
  • CAS Registry: 1024479-59-1 .

The compound’s structure combines a pyridine ring (common in pharmaceuticals) with a sulfonamide group, a motif known for biological activity, including enzyme inhibition and antimicrobial properties.

Properties

IUPAC Name

4-chloro-2-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5S/c19-14-8-9-17(15(11-14)22(23)24)28(25,26)21-18-16(7-4-10-20-18)27-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGLWKXNZZQDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(BENZYLOXY)PYRIDIN-2-YL]-4-CHLORO-2-NITROBENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the nitration of 4-chloroaniline to introduce the nitro group. This is followed by sulfonation to attach the sulfonamide group. The final step involves coupling with 3-phenylmethoxypyridine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(BENZYLOXY)PYRIDIN-2-YL]-4-CHLORO-2-NITROBENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(BENZYLOXY)PYRIDIN-2-YL]-4-CHLORO-2-NITROBENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its structural features.

    Industry: Used in the development of new materials with specific properties, such as non-linear optical materials.

Mechanism of Action

The mechanism of action of N-[3-(BENZYLOXY)PYRIDIN-2-YL]-4-CHLORO-2-NITROBENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological targets. These interactions can lead to inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogs and Key Differences

A comparative analysis of structurally related sulfonamide and pyridine derivatives is presented below:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Data Reference
N-[3-(Benzyloxy)pyridin-2-yl]-4-chloro-2-nitrobenzenesulfonamide C₁₈H₁₄ClN₃O₅S 443.84 g/mol - Benzyloxy-pyridine
- 4-Cl, 2-NO₂ on benzene
- Sulfonamide linkage
InChIKey: NUGLWKXNZZQDHF-UHFFFAOYSA-N
4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide C₁₈H₁₈N₄O₃S 386.43 g/mol - Dimethylpyridine
- Amino linkage
- Unsubstituted benzene sulfonamide
SMILES: O=S(=O)(N)c1ccc(cc1)Nc3nccc...
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide C₁₉H₁₁Cl₂F₃N₂OS 443.27 g/mol - Chloro-trifluoromethyl pyridine
- Benzamide (not sulfonamide)
- Sulfanyl linkage
CAS: 338407-33-3
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₃₀H₂₂F₂N₆O₄S 589.1 g/mol - Chromen-4-one moiety
- Fluorophenyl group
- Pyrazolo-pyrimidine core
MP: 175–178°C; Mass: 589.1 (M++1)
Key Observations:

Sulfonamide vs. Benzamide : Unlike the target compound, the benzamide analog in replaces the sulfonamide (-SO₂NH₂) with a carboxamide (-CONH₂), which may alter hydrogen-bonding capacity and bioavailability.

Complexity : The chromen-containing sulfonamide in demonstrates how additional fused rings (e.g., chromen-4-one) and fluorine atoms can increase molecular weight and influence melting points (175–178°C), suggesting higher crystallinity.

Physical and Chemical Properties

  • Solubility : The nitro and chloro groups in the target compound likely reduce aqueous solubility compared to the unsubstituted sulfonamide in .
  • Stability : The benzyloxy group may impart lipophilicity, enhancing membrane permeability but risking metabolic instability (e.g., oxidative cleavage of the benzyl ether).

Biological Activity

N-[3-(Benzyloxy)pyridin-2-yl]-4-chloro-2-nitrobenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by various research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including this compound. The compound has shown significant activity against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa208

This table summarizes the antimicrobial efficacy of the compound against selected pathogens, indicating a promising potential for therapeutic applications.

Antitumor Activity

The compound's antitumor effects have also been investigated. In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:
A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 μM after 48 hours of exposure. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis induction.

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The nitro group in its structure may play a crucial role in generating reactive oxygen species (ROS), contributing to its cytotoxic effects on tumor cells.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound exhibits moderate absorption and bioavailability. Toxicological assessments have shown that while it is generally well-tolerated at therapeutic doses, high concentrations can lead to cytotoxicity in non-target cells.

Parameter Value
AbsorptionModerate
Bioavailability~50%
Toxicity (LD50)>1000 mg/kg

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